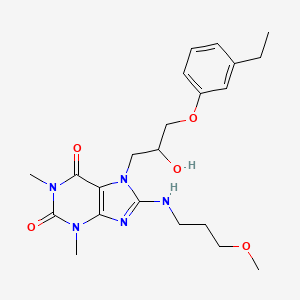![molecular formula C25H16ClF2N3O2S B2517289 N-(3-chloro-4-fluorophenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 895641-72-2](/img/structure/B2517289.png)
N-(3-chloro-4-fluorophenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-chloro-4-fluorophenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide” is a complex organic compound. It contains several functional groups including an acetamide group (-CONH2), a thioether group (-S-), and a chromeno[2,3-d]pyrimidin-4-yl group. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the chromeno[2,3-d]pyrimidin-4-yl core, followed by the introduction of the thioether and acetamide groups. The exact synthetic route would depend on the available starting materials and the desired yield and purity .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The chromeno[2,3-d]pyrimidin-4-yl group, in particular, would contribute to the rigidity of the molecule, potentially affecting its chemical reactivity and interactions with biological targets .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the various functional groups. For example, the acetamide group could undergo hydrolysis to form an amine and a carboxylic acid. The thioether group could be oxidized to form a sulfoxide or a sulfone .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on the nature of the functional groups and the overall structure of the molecule .Applications De Recherche Scientifique
Heterocyclic Synthesis and Derivative Exploration
Researchers have explored the synthesis of heterocyclic compounds involving activated nitriles, leading to the creation of polyfunctionally substituted heterocycles such as pyrimidines, pyrazolo, chromeno, and tetrahydrobenzo[b]thiophene derivatives. These compounds, including derivatives similar to the one you're interested in, are synthesized for their potential applications in medicinal chemistry and material science due to their unique structural and functional properties (Elian, Abdelhafiz, & abdelreheim, 2014).
Radioligand Development for Imaging
In the realm of radiopharmacy, derivatives of pyrazolo[1,5-a]pyrimidineacetamides have been reported for their selectivity as ligands of the translocator protein (18 kDa), crucial for in vivo imaging applications such as positron emission tomography (PET). These studies have contributed to the development of novel imaging agents for diagnosing and monitoring various diseases (Dollé et al., 2008).
Antimicrobial and Anti-inflammatory Activity
Research into novel derivatives of N-(3-chloro-4-fluorophenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide has shown significant anti-inflammatory activity. Such studies are pivotal for the discovery of new therapeutic agents capable of treating inflammation and related disorders (Sunder & Maleraju, 2013).
Anticancer and Radiosynthesis Studies
The synthesis of novel fluorinated compounds, including derivatives closely related to the compound , has been pursued for their potential as anticancer agents. The research focuses on developing compounds with enhanced biological activity and suitable physicochemical properties for drug development, including their radiosynthesis for diagnostic applications (Hosamani, Reddy, & Devarajegowda, 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16ClF2N3O2S/c26-19-12-17(9-10-20(19)28)29-22(32)13-34-25-18-11-15-3-1-2-4-21(15)33-24(18)30-23(31-25)14-5-7-16(27)8-6-14/h1-10,12H,11,13H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXHAARXIJYBMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OC3=C1C(=NC(=N3)C4=CC=C(C=C4)F)SCC(=O)NC5=CC(=C(C=C5)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16ClF2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

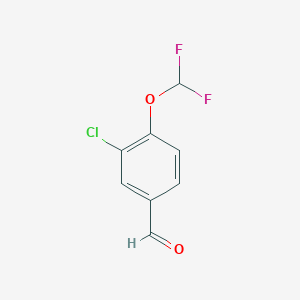
![1-phenyl-1H-indole-2,3-dione 3-[N-(4-methylphenyl)hydrazone]](/img/structure/B2517212.png)
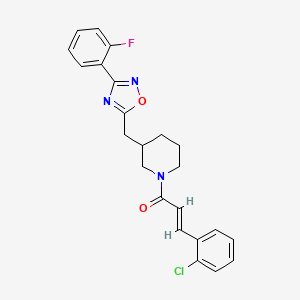
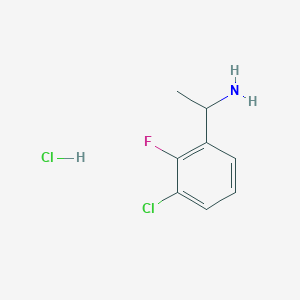
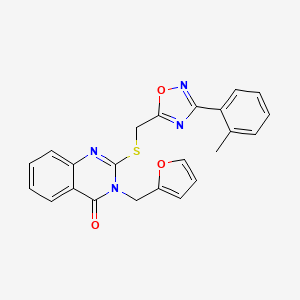
![(1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B2517217.png)

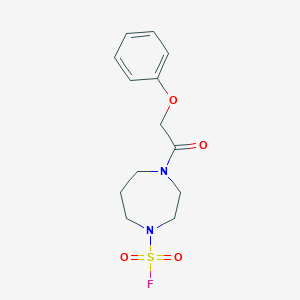
![2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide](/img/structure/B2517220.png)
